molecular formula C14H19N3O2 B8038596 (1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane

(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane

Cat. No.: B8038596
M. Wt: 261.32 g/mol
InChI Key: IEQGFYAVJRGMBA-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane is a complex organic compound known for its unique bicyclic structure. This compound features an isopropyl group and a nitrophenyl group attached to a diazabicycloheptane core. Its distinct structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Diazabicycloheptane Core: This step involves the cyclization of a suitable precursor, often through a [3+2] cycloaddition reaction.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is usually introduced through a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The isopropyl group can undergo substitution reactions, where it is replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Alkyl halides and strong bases like sodium hydride are commonly used.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diazabicycloheptane core provides structural stability and rigidity, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-6-Isopropyl-3-phenyl-3,6-diazabicyclo[3.1.1]heptane: Similar structure but lacks the nitro group.

    (1R,5S)-6-Methyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

(1R,5S)-6-Isopropyl-3-(4-nitrophenyl)-3,6-diazabicyclo[3.1.1]heptane is unique due to the presence of both the isopropyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these groups with the diazabicycloheptane core makes it a versatile compound for various applications.

Properties

IUPAC Name

(1S,5R)-3-(4-nitrophenyl)-6-propan-2-yl-3,6-diazabicyclo[3.1.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(2)16-13-7-14(16)9-15(8-13)11-3-5-12(6-4-11)17(18)19/h3-6,10,13-14H,7-9H2,1-2H3/t13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQGFYAVJRGMBA-OKILXGFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2CC1CN(C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1[C@@H]2C[C@H]1CN(C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.